1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide
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Overview
Description
1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate can be used under mild to moderate conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted piperazine derivatives with various functional groups replacing the bromine atom.
Oxidation: The major products are N-oxides or other oxidized derivatives of the piperazine ring.
Reduction: The major products are reduced amines or other reduced derivatives of the piperazine ring.
Scientific Research Applications
1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic, antidepressant, and anxiolytic agents.
Biological Studies: The compound is used in studies to investigate the binding affinity and activity of piperazine derivatives on various biological targets, such as serotonin and dopamine receptors.
Chemical Biology: It serves as a tool compound for studying the structure-activity relationships (SAR) of piperazine derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine dihydrobromide can be compared with other piperazine derivatives, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and used in research on serotonin receptors.
1-(4-fluorophenyl)piperazine (pFPP): Used in studies on the effects of piperazine derivatives on the central nervous system.
1-(2,3-dichlorophenyl)piperazine (DCPP): Investigated for its potential therapeutic applications in neuropsychiatric disorders.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both bromine and chlorine atoms in the compound may confer distinct reactivity and binding characteristics compared to other piperazine derivatives.
Properties
CAS No. |
2648956-74-3 |
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Molecular Formula |
C13H20Br3ClN2 |
Molecular Weight |
479.5 |
Purity |
95 |
Origin of Product |
United States |
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